tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate is a piperidine derivative featuring a 4-substituted piperidine core. The molecule contains a tert-butyl carbamate group attached to a methyl substituent at the 4-position of the piperidine ring, alongside a 3-methoxybenzyl group. This compound is structurally characterized by:
- Piperidine scaffold: A six-membered nitrogen-containing heterocycle.
- 3-Methoxybenzyl substituent: A benzyl group with a methoxy (-OCH₃) group at the meta position, contributing to electron-donating effects and moderate lipophilicity.
- tert-Butyl carbamate: A protective group for amines, enhancing stability during synthetic processes.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) agents, where piperidine derivatives are common pharmacophores .
Properties
IUPAC Name |
tert-butyl N-[[4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-14-19(8-10-20-11-9-19)13-15-6-5-7-16(12-15)23-4/h5-7,12,20H,8-11,13-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSQDQOYLZIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the piperidine derivative.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. These inhibitors prevent the aggregation of amyloid-beta peptides, which are implicated in neuronal toxicity and cognitive decline .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play roles in various biochemical pathways. For instance, it has shown potential as a β-secretase inhibitor, which is crucial for reducing amyloid plaque formation in Alzheimer’s disease models . Additionally, its interaction with acetylcholinesterase suggests a dual mechanism that could be beneficial in treating cognitive impairments associated with neurodegenerative disorders.
Case Study 1: Protective Effects Against Amyloid Beta Toxicity
A study conducted on astrocytes exposed to amyloid beta 1-42 demonstrated that the compound could reduce cell death and inflammation markers such as TNF-α. This suggests a protective role against oxidative stress induced by amyloid beta, highlighting its potential utility in developing treatments for Alzheimer's disease .
Case Study 2: In Vivo Efficacy
In vivo studies using scopolamine-induced memory impairment models showed moderate protective effects when administered the compound. While results indicated some efficacy compared to standard treatments like galantamine, further research is necessary to optimize its bioavailability and therapeutic effectiveness .
Mechanism of Action
The mechanism of action of tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate: The 3-methoxybenzyl group provides aromaticity and moderate hydrophobicity (logP ~2–3 estimated). The methoxy group enhances solubility in polar solvents compared to non-substituted benzyl analogs.
- Chlorine’s steric bulk at the ortho position may reduce conformational flexibility compared to the meta-methoxy analog .
- tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate (): The cyclobutylmethyl substituent is aliphatic, significantly increasing hydrophobicity (predicted logP >3) and rigidity. This may enhance membrane permeability but reduce solubility in aqueous media .
Heterocyclic Substituents
- tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate (): The pyridinylmethyl group introduces a basic nitrogen, improving water solubility via protonation at physiological pH. This modification is advantageous for targeting ionizable receptors but may limit blood-brain barrier penetration .
Electronic and Steric Effects
- tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate (): The 4-methoxyphenyl group (directly attached to piperidine) lacks the methylene spacer present in the target compound’s benzyl group.
- tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (): The 2-methoxyethyl substituent is a flexible, ether-containing chain. Predicted pKa = 12.72 suggests weaker basicity compared to aromatic analogs, influencing solubility and reactivity .
Physicochemical Properties
Biological Activity
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H30N2O3
- Molecular Weight : 334.45 g/mol
- CAS Number : 1774898-87-1
The compound features a piperidine ring substituted with a methoxybenzyl group and a tert-butyl carbamate moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential inhibition of specific enzymes. Research indicates that similar carbamate compounds often act as reversible inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is essential for cognitive functions and neuromuscular transmission .
Biological Activities
-
Neuropharmacological Effects
- Cholinesterase Inhibition : As noted, compounds with a carbamate structure can inhibit AChE, potentially leading to therapeutic effects in conditions like Alzheimer's disease. Studies have shown that certain derivatives exhibit varying degrees of AChE inhibition, with IC50 values suggesting moderate potency .
- Cytotoxicity : Preliminary studies indicate mild cytotoxic effects on HepG2 cells, suggesting that the compound might have implications for cancer treatment by inducing apoptosis in tumor cells .
- Antimicrobial Activity
Case Study 1: Neurotoxicity Assessment
A study evaluated the neurotoxic effects of various carbamate pesticides, highlighting that compounds structurally related to this compound can exhibit significant cholinergic toxicity. The study found that exposure to these compounds led to observable behavioral changes and biochemical alterations in rat models .
Case Study 2: Cancer Cell Line Studies
In vitro studies using HepG2 liver cancer cells demonstrated that certain analogs of the compound could inhibit cell proliferation. The mechanism was linked to enhanced AChE inhibition leading to increased oxidative stress within the cells .
Data Summary Table
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the condensation of 3-methoxybenzyl halides with 4-N-BOC-aminopiperidine derivatives. A reductive amination step using sodium cyanoborohydride (NaBH3CN) or hydrogenation (H2/Pd-C) is critical for forming the piperidine-benzyl linkage. The tert-butyl carbamate group is introduced via a Boc-protection strategy using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with a base like triethylamine (TEA). Key conditions include inert atmosphere (N2/Ar), controlled temperatures (0–25°C), and anhydrous solvents to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, with diagnostic signals for the tert-butyl group (δ ~1.4 ppm, singlet) and methoxybenzyl protons (δ ~3.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 349.2382). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 columns .
Q. What solvents and catalysts are commonly used in its synthesis?
- Methodological Answer: Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred for Boc-protection steps due to their compatibility with TEA. Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation, while NaBH3CN facilitates reductive amination. Acidic workup (e.g., 1M HCl) quenches reactions, and silica gel chromatography (hexane/ethyl acetate) purifies intermediates .
Q. How should this compound be stored to ensure stability?
- Methodological Answer: Store in airtight containers under inert gas (argon) at –20°C to prevent degradation. Protect from moisture (use desiccants) and light (amber glassware). Monitor for decomposition via periodic TLC or NMR, especially if exposed to ambient conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during the reductive amination step?
- Methodological Answer: Optimize stoichiometry (1.2–1.5 equivalents of NaBH3CN) and pH (buffered at pH 5–6 using acetic acid). Use molecular sieves to scavenge water. Test alternative reducing agents (e.g., STAB) or microwave-assisted synthesis for faster kinetics. Monitor by LC-MS to identify byproducts (e.g., over-reduction or dimerization) .
Q. What mechanistic insights explain the regioselectivity of the methoxybenzyl group attachment?
- Methodological Answer: Regioselectivity arises from steric and electronic effects: the 3-methoxy group directs electrophilic substitution to the para position on the benzyl ring. Density Functional Theory (DFT) calculations can model transition states, while NOESY NMR confirms spatial orientation of substituents. Competitive experiments with isotopically labeled intermediates (e.g., ¹³C-methoxy) validate pathways .
Q. How can biological activity assays be designed to evaluate its pharmacological potential?
- Methodological Answer: Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC50 determination. For receptor binding studies, employ radioligand displacement (e.g., ³H-labeled antagonists) on membrane preparations. In vivo efficacy requires pharmacokinetic profiling (Cmax, t½) in rodent models, paired with toxicity screening (MTT assay for cytotoxicity) .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer: Re-run NMR in deuterated DMSO-d6 or CDCl3 to assess solvent effects. Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with independent synthesis batches or alternative derivatives (e.g., replacing methoxy with ethoxy) .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer: Lyophilize the compound to remove residual solvents and store under vacuum-sealed conditions. Add stabilizers (e.g., BHT for radical inhibition). Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For air-sensitive intermediates, use glovebox techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
